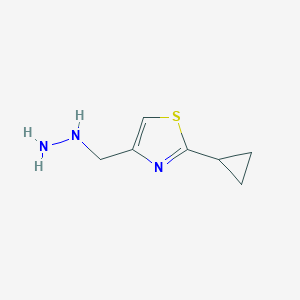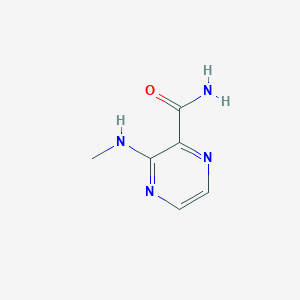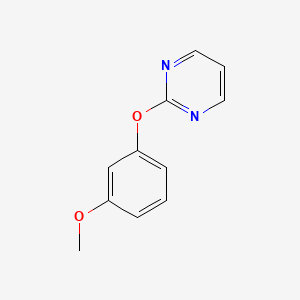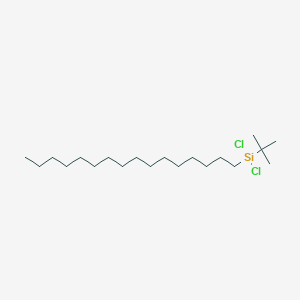
tert-Butyldichloro(hexadecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldichloro(hexadecyl)silane: is an organosilicon compound characterized by the presence of a tert-butyl group, two chlorine atoms, and a hexadecyl chain attached to a silicon atom. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldichloro(hexadecyl)silane typically involves the reaction of hexadecylsilane with tert-butyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates. The general reaction scheme can be represented as follows:
Hexadecylsilane+tert-Butyl chloride+Chlorinating agent→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyldichloro(hexadecyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Reduction: It can be reduced to form the corresponding silane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of tert-butyl(alkoxy/amine/thiol)hexadecylsilane.
Hydrolysis: Formation of tert-butylsilanol and hydrochloric acid.
Reduction: Formation of tert-butylhexadecylsilane.
Scientific Research Applications
Chemistry: tert-Butyldichloro(hexadecyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based lubricants and water-repellent treatments for textiles and surfaces.
Mechanism of Action
The primary mechanism of action of tert-Butyldichloro(hexadecyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with hydroxyl groups on surfaces to form stable Si-O-Si linkages, enhancing the adhesion and durability of coatings and adhesives. The tert-butyl and hexadecyl groups provide hydrophobic properties, making the modified surfaces water-repellent.
Comparison with Similar Compounds
- tert-Butyldichloro(phenyl)silane
- tert-Butyldichloro(methyl)silane
- tert-Butyldichloro(octyl)silane
Comparison:
- tert-Butyldichloro(phenyl)silane: Contains a phenyl group instead of a hexadecyl chain, making it less hydrophobic but more aromatic.
- tert-Butyldichloro(methyl)silane: Contains a methyl group, making it less bulky and less hydrophobic compared to the hexadecyl derivative.
- tert-Butyldichloro(octyl)silane: Contains an octyl chain, providing intermediate hydrophobicity between the methyl and hexadecyl derivatives.
Uniqueness: tert-Butyldichloro(hexadecyl)silane is unique due to its long hexadecyl chain, which imparts significant hydrophobicity and surface-modifying properties, making it particularly useful in applications requiring water repellency and surface protection.
Properties
CAS No. |
18733-59-0 |
|---|---|
Molecular Formula |
C20H42Cl2Si |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl-dichloro-hexadecylsilane |
InChI |
InChI=1S/C20H42Cl2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(21,22)20(2,3)4/h5-19H2,1-4H3 |
InChI Key |
FTNZWPWIBVIFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
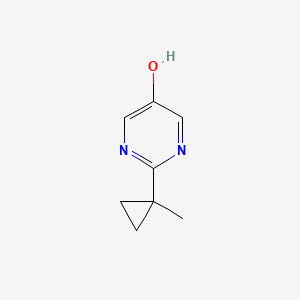


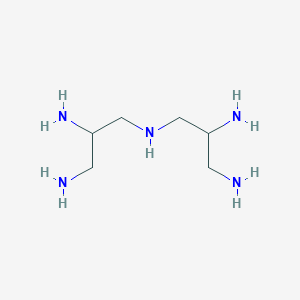
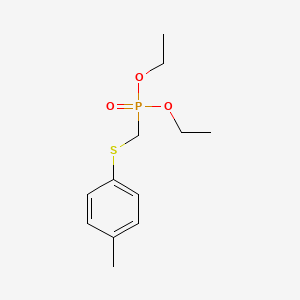


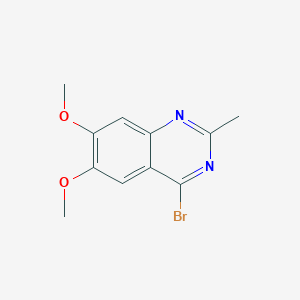
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
